2-chloro-3-methyl-1,4-dihydronaphthalene-1,4-dione
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Overview
Description
2-chloro-3-methyl-1,4-dihydronaphthalene-1,4-dione is an organic compound with the molecular formula C11H7ClO2 It is a derivative of naphthoquinone, characterized by the presence of a chlorine atom and a methyl group on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-methyl-1,4-dihydronaphthalene-1,4-dione typically involves the chlorination of 3-methyl-1,4-dihydronaphthalene-1,4-dione. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-methyl-1,4-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 2-chloro-3-methyl-1,4-naphthoquinone.
Reduction: Formation of 2-chloro-3-methyl-1,4-dihydroxy-naphthalene.
Substitution: Formation of various substituted naphthoquinones depending on the nucleophile used.
Scientific Research Applications
2-chloro-3-methyl-1,4-dihydronaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-3-methyl-1,4-dihydronaphthalene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can act as an electron acceptor, participating in redox reactions within cells. It may also interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3-{[(3,4-dichlorophenyl)methyl]amino}-1,4-dihydronaphthalene-1,4-dione
- 2-chloro-3-{[(4-chlorophenyl)methyl]amino}-1,4-dihydronaphthalene-1,4-dione
- 2-chloro-3-{[(3-methyl-4-(propan-2-yl)phenyl]amino}-1,4-dihydronaphthalene-1,4-dione
Uniqueness
2-chloro-3-methyl-1,4-dihydronaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
17015-99-5 |
---|---|
Molecular Formula |
C11H7ClO2 |
Molecular Weight |
206.6 |
Purity |
95 |
Origin of Product |
United States |
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